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Compound of Interest

Compound Name:
3-cyclopropyl-1-methyl-1H-

pyrazole

CAS No.: 1053163-67-9

Cat. No.: B1592859

Get Quote

Executive Summary
3-Cyclopropyl-1-methyl-1H-pyrazole (CAS: 1053163-67-9) is a critical heterocyclic building

block, frequently utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors

and GPCR modulators. Its structural duality—combining a polar pyrazole core with a lipophilic

cyclopropyl moiety—creates a unique solubility profile that dictates solvent selection during

synthesis, extraction, and purification.

This guide provides an in-depth analysis of the compound’s solubility behavior in organic

solvents, supported by physicochemical principles and experimental protocols. It is designed

for process chemists and analytical scientists requiring actionable data for workflow

optimization.

Physicochemical Profile
Understanding the molecular architecture is the first step in predicting solubility. The N-

methylation of the pyrazole ring removes the hydrogen bond donor capability found in the
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parent 1H-pyrazole, significantly altering its interaction with protic solvents and lowering its

melting point.

Property Value / Characteristic Implication for Solubility

CAS Number 1053163-67-9 Unique Identifier

Molecular Formula C₇H₁₀N₂
Small molecule, kinetically fast

dissolution

Molecular Weight 122.17 g/mol High molar solubility potential

LogP (Predicted) ~1.4 – 1.8
Lipophilic; prefers organic

phases over aqueous

H-Bond Donors 0
Limited solubility in water; no

self-association via H-bonds

H-Bond Acceptors 2 (Pyridinic N)
Good solubility in acidic

aqueous media (pH < pKa)

Physical State Low-melting solid or Oil
Facile dissolution in ambient

solvents

Solubility Landscape
The solubility of 3-cyclopropyl-1-methyl-1H-pyrazole follows a "like-dissolves-like" trajectory,

heavily influenced by the lipophilic cyclopropyl tail and the polarizable aromatic core.

Theoretical vs. Empirical Trends
While specific saturation limits (mg/mL) must be determined empirically for each batch, the

following trends are chemically validated based on structural analogs (e.g., 1-methylpyrazole

and 3-cyclopropylpyrazole).

Class A: Polar Aprotic Solvents (Excellent Solubility)
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF),

Dimethyl Sulfoxide (DMSO).
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Mechanism: Dipole-dipole interactions dominate. The pyrazole ring is highly soluble in these

media.

Application: Ideal for reaction media (e.g., lithiation, cross-coupling) and initial dissolution for

stock solutions.

Class B: Polar Protic Solvents (Good Solubility)
Solvents: Methanol, Ethanol, Isopropanol.

Mechanism: The pyridinic nitrogen (N2) acts as a hydrogen bond acceptor.

Application: Useful for crystallization or as co-solvents in reverse-phase chromatography.

Class C: Non-Polar Solvents (Moderate to Good Solubility)
Solvents: Hexanes, Heptane, Toluene.

Mechanism: The cyclopropyl group and methyl substitution provide sufficient lipophilicity to

solubilize the core in non-polar media, unlike unsubstituted pyrazoles which may precipitate.

Application: Extraction solvents (removing the compound from aqueous layers) and silica gel

chromatography eluents.

Class D: Aqueous Media (pH Dependent)
Neutral pH: Poor solubility (< 1 mg/mL predicted).

Acidic pH (pH < 2): High solubility. Protonation of the N2 nitrogen forms a soluble pyrazolium

salt.

Solvent Selection Decision Matrix
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Solvent Selection for
3-Cyclopropyl-1-methyl-1H-pyrazole

Goal: Chemical Reaction Goal: Purification/Workup

High Temp Required? Extraction from WaterChromatography

DMF / DMSO
(High Solubility, High BP)

Yes (>100°C)

THF / 2-MeTHF
(Good Solubility, Moderate BP)

No (<70°C)

Polarity Needs

DCM / Chloroform
(Excellent Solubility)

Denser than water

Ethyl Acetate / Heptane
(Standard System)

Lighter than waterReverse Phase Load Normal Phase

Click to download full resolution via product page

Figure 1: Decision tree for solvent selection based on process requirements.

Experimental Protocols
To ensure reproducibility in biological assays or synthesis, exact solubility must be validated.

Do not rely solely on visual inspection.

Protocol A: Saturation Shake-Flask Method
(Quantitative)
This is the gold standard for determining the thermodynamic solubility limit.

Materials:

Compound: 3-cyclopropyl-1-methyl-1H-pyrazole (>50 mg).

Solvents: HPLC grade (MeOH, DCM, Water, Heptane).

Equipment: Orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV.
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Workflow:

Preparation: Weigh ~10 mg of compound into a 2 mL HPLC vial.

Addition: Add 500 µL of the target solvent.

Observation:

If fully dissolved (clear solution), solubility is >20 mg/mL. Add more compound until

saturation is visible (solid persists).

If solid remains, proceed to step 4.

Equilibration: Cap the vial and agitate on an orbital shaker at 25°C for 24 hours. This

ensures thermodynamic equilibrium.

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter to

remove undissolved solids. Note: Do not use Nylon filters if using acidic solvents as they

may degrade.

Quantification: Dilute the filtrate 100-fold with Methanol and analyze via HPLC-UV (Detection

@ 254 nm). Compare peak area against a standard curve.

Protocol B: Visual Solubility Screening (Qualitative)
Rapid assessment for synthetic workflow development.

Place 5 mg of compound in a test tube.

Add solvent in 50 µL increments (up to 1 mL).

Vortex for 30 seconds after each addition.

Calculation:

Dissolved in 50 µL = >100 mg/mL (High Solubility).

Dissolved in 1 mL = 5 mg/mL (Low Solubility).
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Undissolved in 1 mL = <5 mg/mL (Poor Solubility).

Process Chemistry Applications
Reaction Solvent Swap
In multistep synthesis, carrying the pyrazole intermediate from a high-boiling solvent (e.g.,

DMF) to a workup solvent is common.

Challenge: DMF is miscible with water and difficult to remove.

Solution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash copiously with

water/brine. 3-cyclopropyl-1-methyl-1H-pyrazole will partition effectively into the EtOAc

layer due to its LogP (~1.4), while DMF is washed away.

Purification Strategy
Normal Phase Chromatography: The compound is amenable to purification on silica gel.

Eluent: 0-30% Ethyl Acetate in Hexanes. The cyclopropyl group reduces polarity, causing

it to elute earlier than non-alkylated pyrazoles.

Crystallization: If the compound is a solid, recrystallization from hot Heptane (or

Hexane/EtOAc mix) is often effective. The compound dissolves in hot heptane but

precipitates upon cooling due to the temperature dependence of the hydrophobic effect.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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